molecular formula C11H9ClN2O B2443014 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one CAS No. 1016532-77-6

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2443014
CAS No.: 1016532-77-6
M. Wt: 220.66
InChI Key: ZUOYPRVKHQPBBS-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine and is characterized by the presence of a chloropyridinyl group attached to a dihydropyridinone structure

Preparation Methods

The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and a suitable dihydropyridinone precursor.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained at a controlled level, usually between 50-100°C.

    Catalysts and Reagents: Common reagents include methylating agents such as methyl iodide or methyl magnesium bromide. Catalysts like palladium or nickel may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted pyridine derivatives.

    Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.

Scientific Research Applications

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as signal transduction or metabolic pathways.

    Pathways: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar structure but lacks the dihydropyridinone moiety, which may result in different chemical and biological properties.

    2-Chloro-5-(methylaminomethyl)pyridine: Another related compound with a similar chloropyridinyl group but different substitution patterns, leading to variations in reactivity and applications.

    N-[(2E)-1-[(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide: This compound has additional functional groups, such as trifluoroacetamide, which may enhance its biological activity and specificity.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOYPRVKHQPBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016532-77-6
Record name 1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one
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